molecular formula C32H24FeN16 B13688167 Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Cat. No.: B13688167
M. Wt: 688.5 g/mol
InChI Key: INJTVXRWYSTFPQ-UHFFFAOYSA-N
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Description

Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue to near-black crystalline powder appearance and is known for its excellent thermal stability and solubility. It is widely used in various fields due to its strong photophysical and photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of iron salts. The reaction is carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide. The process requires precise control of reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phthalocyanine derivatives, which can have different functional groups attached to the phthalocyanine core .

Scientific Research Applications

Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves the generation of reactive oxygen species (ROS) upon light irradiation. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
  • Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
  • Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Uniqueness

Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to its specific photophysical properties and its ability to generate ROS upon light irradiation. This makes it particularly useful in photodynamic therapy compared to its nickel, copper, and zinc counterparts, which may not exhibit the same level of ROS generation .

Properties

Molecular Formula

C32H24FeN16

Molecular Weight

688.5 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;iron(2+)

InChI

InChI=1S/C32H24N16.Fe/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2

InChI Key

INJTVXRWYSTFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Fe+2]

Origin of Product

United States

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